An In-depth Technical Guide to Boc-Asp(OcHx)-OH: Chemical Properties, Structure, and Application
An In-depth Technical Guide to Boc-Asp(OcHx)-OH: Chemical Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester, commonly known as Boc-Asp(OcHx)-OH. It details the compound's chemical and physical properties, its molecular structure, and its critical role in synthetic chemistry, particularly in the domain of solid-phase peptide synthesis (SPPS). The document includes summaries of experimental methodologies and visual diagrams to elucidate key concepts and workflows relevant to its application.
Introduction
Boc-Asp(OcHx)-OH is a pivotal amino acid derivative employed extensively in peptide synthesis and pharmaceutical research.[1][2] It is an L-aspartic acid molecule where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain β-carboxyl group is protected by a cyclohexyl (OcHx) ester. This dual-protection scheme makes it an ideal building block for the Boc-based strategy of solid-phase peptide synthesis (SPPS).[3] The cyclohexyl ester, in particular, offers enhanced stability and is instrumental in minimizing a common and problematic side reaction known as aspartimide formation, thereby improving the efficiency and purity of complex peptide synthesis.[4][5][6]
Chemical Structure and Functionality
The structure of Boc-Asp(OcHx)-OH is defined by three key components: the L-aspartic acid backbone, the N-α-Boc protecting group, and the β-cyclohexyl ester protecting group.
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L-Aspartic Acid Core: Provides the fundamental amino acid structure.
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N-α-Boc Group: This acid-labile protecting group shields the α-amino functionality during the peptide coupling step, preventing self-polymerization and other unwanted reactions. It is typically removed using moderately strong acids like trifluoroacetic acid (TFA).[4]
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β-Cyclohexyl Ester (OcHx) Group: This group protects the acidic side-chain carboxyl group. Its stability is crucial for preventing side reactions. The cyclohexyl ester is more stable than the commonly used benzyl ester (OBzl) under the acidic conditions used for Boc deprotection and also shows reduced susceptibility to base-catalyzed aspartimide formation.[4][6] This protection is typically removed during the final cleavage step from the solid support, often with strong acids like hydrofluoric acid (HF).[6]
Caption: Chemical structure of Boc-Asp(OcHx)-OH.
Physicochemical Properties
The key physical and chemical properties of Boc-Asp(OcHx)-OH are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 73821-95-1 | [1][7] |
| Molecular Formula | C₁₅H₂₅NO₆ | [1][7][8] |
| Molecular Weight | 315.36 g/mol | [7][8] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 88-102 °C (range), 93-95 °C (specific) | [1][7] |
| Optical Rotation | [α]²⁰/D = -21 ± 2º (c=1 in DMF); [α]²⁰/D = -21.0 ± 1.5° (c=2% in DMF) | [1] |
| Purity | ≥98% (HPLC), ≥98% (TLC) | [1] |
| Solubility | Soluble in Methanol, DMF | [3][7] |
| Storage Conditions | 0-8 °C or 2-30°C, sealed in a dry environment | [1] |
| pKa (Predicted) | 3.66 ± 0.23 | [7] |
Role in Mitigating Aspartimide Formation
A primary challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a cyclic succinimide intermediate, known as aspartimide.[4] This side reaction is particularly prevalent in sequences like Asp-Gly. Aspartimide formation leads to impurities, including racemization and the formation of β-peptides, which are difficult to separate from the target peptide.[9]
The use of a sterically hindering side-chain protecting group is a key strategy to suppress this reaction. The cyclohexyl ester in Boc-Asp(OcHx)-OH provides greater steric bulk compared to a benzyl ester, significantly reducing the rate of aspartimide formation under both acidic and basic conditions encountered during SPPS.[6][9] Studies have shown that the cyclohexyl ester leads to substantially less aspartimide formation compared to the benzyl ester, especially during treatment with tertiary amines like diisopropylethylamine (DIEA).[6]
Caption: Logical pathway of peptide elongation vs. aspartimide formation.
Experimental Protocols & Methodologies
While specific, instrument-dependent protocols require on-site optimization, the following sections detail the standard methodologies for the use and analysis of Boc-Asp(OcHx)-OH.
Boc-Asp(OcHx)-OH is a standard building block for Boc-SPPS.[3] The synthesis occurs on a solid support (resin) and follows a cyclical process for each amino acid addition.
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Resin Preparation: The C-terminal amino acid is anchored to a suitable resin.
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Deprotection: The N-α-Boc group of the resin-bound amino acid is removed with an acid, typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
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Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as Diisopropylethylamine (DIEA), to free the amine for coupling.
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Coupling: The incoming amino acid, Boc-Asp(OcHx)-OH, is pre-activated with a coupling agent (e.g., DCC/HOBt or HBTU) and added to the resin. The activated carboxyl group reacts with the free N-terminal amine on the resin-bound peptide to form a peptide bond.
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Washing: The resin is thoroughly washed with solvents like DCM and DMF to remove excess reagents and byproducts.
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Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.
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Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the cyclohexyl ester) are removed simultaneously using a strong acid, most commonly anhydrous Hydrofluoric Acid (HF).
Caption: General workflow for Boc-SPPS using Boc-Asp(OcHx)-OH.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of Boc-Asp(OcHx)-OH (typically ≥98%).[1]
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Methodology: A sample is dissolved in a mobile phase solvent (e.g., acetonitrile/water). It is then injected into an HPLC system equipped with a reverse-phase column (e.g., C18). The compound is eluted using a solvent gradient, and its presence is detected by a UV detector. The purity is determined by integrating the area of the product peak relative to the total peak area.
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Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing purity.
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Methodology: A small amount of the compound, dissolved in a volatile solvent, is spotted onto a TLC plate (e.g., silica gel). The plate is placed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the spot. The plate is then visualized, often using UV light or a chemical stain, to reveal the position of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure.
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General Protocol: A small, pure sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired. The resulting chemical shifts, peak integrations, and coupling patterns are analyzed to confirm that the structure is consistent with that of Boc-Asp(OcHx)-OH.
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Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to detect impurities like aspartimide-containing byproducts (which would show a mass loss of 18 Da).[5]
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Methodology: The sample is ionized and introduced into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, yielding a mass spectrum that confirms the molecular weight.
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Safety and Handling
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Hazards: Not classified as a hazardous substance according to GHS criteria.[8] However, it is classified as a combustible solid. Standard laboratory personal protective equipment (PPE), including eye shields and gloves, should be worn when handling.
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Storage: The compound should be stored in a tightly sealed container in a dry, cool place. Recommended storage temperatures range from 0-8 °C to 2-30 °C.[1]
Conclusion
Boc-Asp(OcHx)-OH is a highly valuable, specialized amino acid derivative that is indispensable for modern peptide synthesis. Its defining feature—the β-cyclohexyl ester—provides a robust solution to the persistent problem of aspartimide formation, enhancing the yield and purity of synthetic peptides. For researchers in drug discovery and materials science, a thorough understanding of its properties, handling, and strategic application within Boc-SPPS is essential for achieving successful and reproducible outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Asp(Ochx)-OH | 73821-95-1 [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 73821-95-1 CAS MSDS (Boc-Asp(Ochx)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Boc-Asp(OcHx)-OH | C15H25NO6 | CID 7009416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
